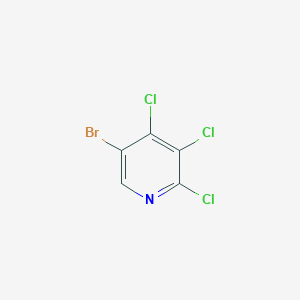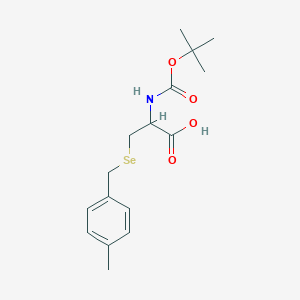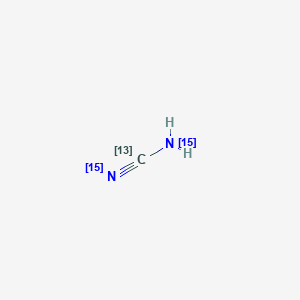
5-Bromo-2,3,4-trichloropyridine
Übersicht
Beschreibung
5-Bromo-2,3,4-trichloropyridine is a halogenated pyridine derivative with the molecular formula C5HBrCl3N and a molecular weight of 261.33 g/mol . This compound is characterized by the presence of bromine and three chlorine atoms attached to a pyridine ring, making it a highly substituted aromatic compound. It is used in various chemical research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Bromo-2,3,4-trichloropyridine typically involves halogenation reactions. One common method involves the bromination and chlorination of pyridine derivatives under controlled conditions. For instance, starting with 2,3,4-trichloropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective substitution at the desired position.
Analyse Chemischer Reaktionen
5-Bromo-2,3,4-trichloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or esters in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2,3,4-trichloropyridine is utilized in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Bromo-2,3,4-trichloropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms on the pyridine ring enhance its ability to form strong interactions with these targets, leading to inhibition or modulation of their activity . The compound’s electron-withdrawing groups also influence its reactivity and binding affinity, making it a valuable tool in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2,3,4-trichloropyridine can be compared with other halogenated pyridines, such as:
5-Bromo-2,4-dichloropyridine: This compound has one less chlorine atom, which affects its reactivity and applications.
3-Bromo-4-chloropyridine:
5-Bromo-2,3-dichloropyridine: Similar to this compound but with fewer chlorine atoms, impacting its chemical properties and reactivity.
The unique combination of bromine and three chlorine atoms in this compound makes it particularly useful in specific synthetic and research applications, distinguishing it from its analogs.
Eigenschaften
IUPAC Name |
5-bromo-2,3,4-trichloropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrCl3N/c6-2-1-10-5(9)4(8)3(2)7/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRXCEKFVWKPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrCl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699489 | |
| Record name | 5-Bromo-2,3,4-trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873397-71-8 | |
| Record name | 5-Bromo-2,3,4-trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3332085.png)




![6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione](/img/structure/B3332133.png)

![2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide](/img/structure/B3332152.png)



